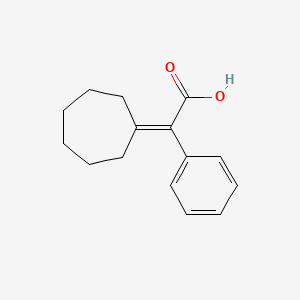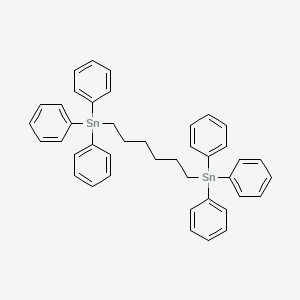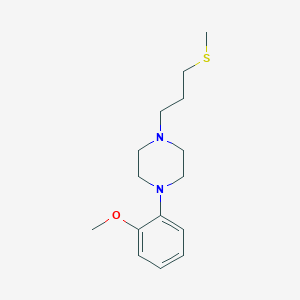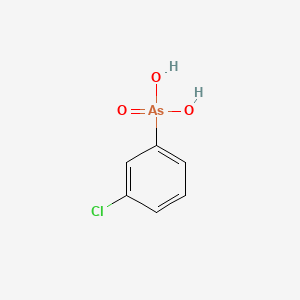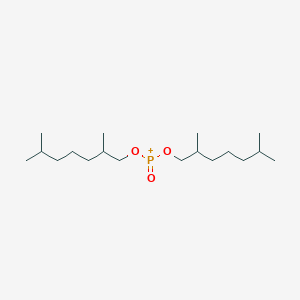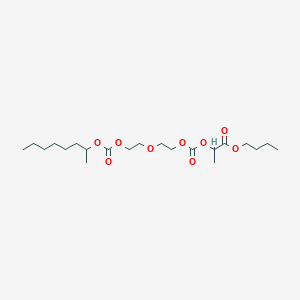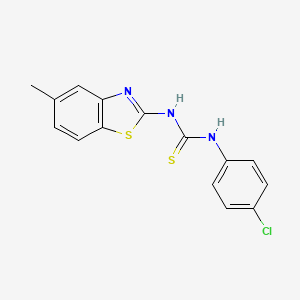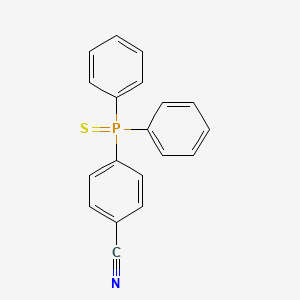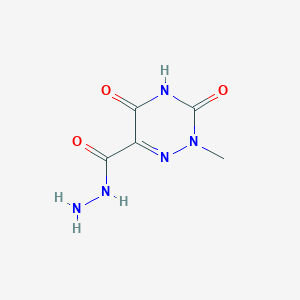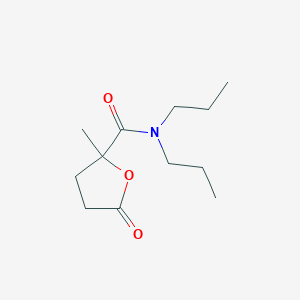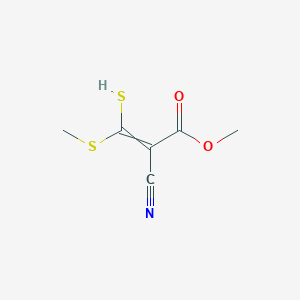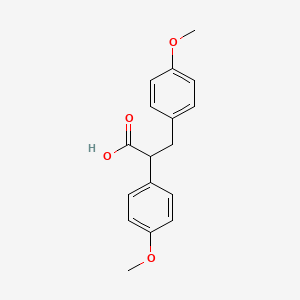
2,3-Bis(4-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of two 4-methoxyphenyl groups attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction . Another method includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to introduce the second 4-methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-methoxyphenyl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3-Bis(4-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar in structure but with a hydroxyl group instead of a second methoxyphenyl group.
4-Methoxyphenylacetic acid: Contains a single methoxyphenyl group attached to an acetic acid backbone.
3-(2-Methoxyphenyl)propionic acid: Similar structure with a methoxy group in the ortho position.
Uniqueness
2,3-Bis(4-methoxyphenyl)propanoic acid is unique due to the presence of two 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6275-27-0 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
2,3-bis(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JPBRCFVCHHIZRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


